1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one
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Description
1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H20N6O and its molecular weight is 300.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.16985928 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response (DDR), responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .
Mode of Action
This compound acts as a potent and selective inhibitor of DNA-PK . It interacts with the DNA-PK catalytic subunit (DNA-PKcs), inhibiting its activity . This inhibition disrupts the repair of DSBs, leading to genomic instability in cancer cells .
Biochemical Pathways
The inhibition of DNA-PKcs affects the non-homologous end joining pathway, a common repair process for DSBs . DNA-PKcs can phosphorylate a variety of substrates known to be important for non-homologous end joining that include Artemis, X-ray repair cross-complementing protein 4 (XRCC4), and XRCC4-like factor (XLF) . The inhibition of DNA-PKcs by this compound disrupts these processes, leading to an accumulation of DSBs .
Pharmacokinetics
The pharmacokinetic properties of this compound have been optimized for improved selectivity, permeability, and metabolic stability . This optimization ensures that the compound has a good bioavailability and can effectively reach its target within the body .
Result of Action
The inhibition of DNA-PKcs by this compound leads to an accumulation of DSBs, causing genomic instability in cancer cells . This genomic instability can render cancer cells more susceptible to further pharmacological interventions . In murine xenograft models, monotherapy activity was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .
Properties
IUPAC Name |
1-[2-methyl-1-(7-methylpurin-6-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-9-4-11-5-20(10(2)22)6-12(11)21(9)15-13-14(16-7-17-15)18-8-19(13)3/h7-9,11-12H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQPYWTLDXHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CN(CC2N1C3=NC=NC4=C3N(C=N4)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.